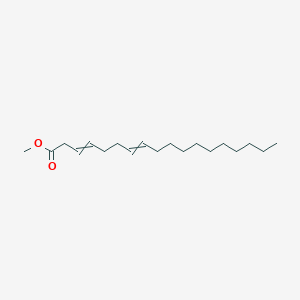
Methyl octadeca-3,7-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-3,7-dienoate is an organic compound that belongs to the class of fatty acid methyl esters. It is characterized by its long carbon chain with two double bonds located at the 3rd and 7th positions. This compound is often found in various natural sources and has been studied for its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-3,7-dienoate can be synthesized through several methods. One common approach involves the esterification of octadeca-3,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
Industrial production of this compound often involves the extraction of linoleic acid from natural sources such as vegetable oils. The extracted linoleic acid is then subjected to catalytic hydrogenation to produce the desired methyl ester. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-3,7-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxy derivatives.
Reduction: Saturated methyl octadecanoate.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.
Mechanism of Action
The biological effects of methyl octadeca-3,7-dienoate are primarily attributed to its ability to interact with cellular membranes and modulate signaling pathways. It can incorporate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl octadeca-9,12-dienoate: Another fatty acid methyl ester with double bonds at the 9th and 12th positions.
Methyl octadeca-9,11-dienoate: Similar structure but with double bonds at the 9th and 11th positions.
Uniqueness
Methyl octadeca-3,7-dienoate is unique due to the specific positioning of its double bonds, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59619-92-0 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-3,7-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,16-17H,3-11,14-15,18H2,1-2H3 |
InChI Key |
RPPKENIMWOVZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCC=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















